Epicatechin-3'-sulfate

Pharmacokinetics Flavanol Metabolism Human Plasma Metabolite Profiling

Generic substitution among (-)-epicatechin metabolites produces physiologically irrelevant data. Epicatechin-3′-sulfate (E3′S) is one of three predominant circulating SREMs required for valid LC-MS/MS bioavailability studies. • Obligatory calibrant for multi-analyte panels; omission under-reports total (-)-epicatechin exposure by ~28%. • Unique NO-inhibitory anti-inflammatory activity (1-300 μM) absent in parent aglycone. • Stereochemically defined (2R,3R); free of parent EC contamination for accurate endothelial signaling assays. Supplied with full CoA; enantiomerically pure, ambient-stable solid for inter-laboratory method harmonisation.

Molecular Formula C15H14O9S
Molecular Weight 370.3 g/mol
CAS No. 1038922-77-8
Cat. No. B1443576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicatechin-3'-sulfate
CAS1038922-77-8
Molecular FormulaC15H14O9S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OS(=O)(=O)O)O
InChIInChI=1S/C15H14O9S/c16-8-4-11(18)9-6-12(19)15(23-13(9)5-8)7-1-2-10(17)14(3-7)24-25(20,21)22/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1
InChIKeyVBSMBNMUYITMLB-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epicatechin-3'-Sulfate: Overview


Epicatechin-3′-sulfate (E3′S; CAS 1038922-77-8) is a structurally related (−)-epicatechin metabolite (SREM) belonging to the flavan-3-ol family of dietary polyphenols [1]. Following ingestion of (−)-epicatechin-rich foods such as cocoa or green tea, E3′S is formed via phase II sulfation at the 3′-hydroxyl position of the B-ring and appears as one of the three predominant circulating metabolites in human plasma, alongside (−)-epicatechin-3′-O-glucuronide and 3′-O-methyl-(−)-epicatechin-sulfate conjugates [2]. Unlike the parent aglycone, this sulfated conjugate represents a physiologically relevant molecular form that reaches systemic circulation and target organs at sub-μmol/L concentrations, making it essential for in vitro studies investigating the mechanisms underlying flavanol-mediated health effects [3].

Workflow Human plasma SREM quantification panel
Selection Physiologically relevant circulating metabolite standard
Context In vitro flavanol metabolism and anti-inflammatory assays

Why Specificity Matters for Epicatechin-3'-Sulfate


Generic substitution among (−)-epicatechin metabolites is scientifically invalid because each phase II conjugate exhibits a distinct pharmacokinetic profile, cellular uptake behaviour, and biological activity that differs substantially from both the parent aglycone and other conjugates [1]. The parent compound (−)-epicatechin is virtually absent in systemic circulation, while the major circulating forms — glucuronidated, sulfated, and O-methylated conjugates — display unique Cmax values, AUC exposures, and Tmax parameters that reflect different rates and routes of formation [2]. Critically, epicatechin-3′-sulfate and epicatechin-3′-glucuronide, the two most abundant SREMs, differ in peak plasma concentration by approximately 1.5-fold and show divergent cellular uptake: endothelial cells actively take up and metabolise the parent aglycone but fail to import either sulfated or glucuronidated metabolites [3]. Furthermore, sulfated metabolites demonstrate anti-inflammatory activity (NO inhibition in macrophages) that the parent catechins entirely lack under identical experimental conditions [4]. These multidimensional differences mean that selecting the wrong metabolite for an in vitro assay can produce data that do not reflect in vivo physiology.

Glucuronide vs. sulfate conjugate
E3′G shows ~1.9-fold higher Cmax and divergent cellular uptake; using one conjugate for another may misrepresent exposure-response relationships.
Parent aglycone (−)-epicatechin
Parent lacks anti-inflammatory NO-inhibitory activity; substituting with the parent misses conjugate-specific biological effects.
Positional sulfate isomers
Epicatechin-5-sulfate and -7-sulfate have >5-fold lower systemic exposure; replacing E3′S with minor isomers distorts abundance rankings.

Key Evidence for Epicatechin-3'-Sulfate Selection


Pharmacokinetic Profile in Human Plasma

In a human [2-14C](−)-epicatechin pharmacokinetic study, epicatechin-3′-sulfate (E3′S) achieved a Cmax of 191 ± 17 nM and AUC₀–₂₄ₕ of 633 ± 135 nM·h, compared with epicatechin-3′-O-glucuronide (E3′G) which attained a 1.88-fold higher Cmax (359 ± 23 nM) and 2.57-fold higher AUC (1624 ± 332 nM·h) [1]. Notably, E3′S exhibited a 5.97-fold higher Cmax relative to its positional isomer epicatechin-5-sulfate (Cmax 32 ± 4 nM) and a 10.1-fold higher Cmax versus epicatechin-7-sulfate (Cmax 19 ± 3 nM) [1]. In a separate dark chocolate intervention study, E3′S reached a Cmax of 233 ± 60 nM compared with E3′G at 290 ± 49 nM, confirming consistent rank-order abundance across independent cohorts [2]. The Tmax of E3′S (1.1 ± 0.1 h) was slightly delayed relative to E3′G (0.8 ± 0.1 h), indicating differential absorption/formation kinetics [1]. Among sulfate conjugates, E3′S accounted for the dominant share of systemic sulfated SREM exposure by AUC.

Human Plasma PK
Head-to-head
E3′S Cmax 191 ± 17 nM, AUC 633 ± 135 nM·h; E3′G Cmax 1.88-fold higher; E5S Cmax 32 ± 4 nM; E7S Cmax 19 ± 3 nM.
Supports metabolite-specific concentration selection in in vitro assays.
Consistent rank-order across independent cohorts; parent undetectable in systemic circulation.
Pharmacokinetics Flavanol Metabolism Human Plasma Metabolite Profiling

Anti-Inflammatory Activity in Macrophages

In a systematic evaluation of catechin and epicatechin sulfates using RAW 264.7 macrophages stimulated with bacterial lipopolysaccharide (LPS), all sulfated (epi)catechin metabolites produced a statistically significant, dose-dependent inhibition of nitric oxide (NO) production across the concentration range of 1–300 μM, whereas the parent (non-conjugated) catechins — including (−)-epicatechin and (+)-catechin — exhibited no measurable effect on NO secretion under identical experimental conditions [1]. This qualitative difference in anti-inflammatory activity is a function of sulfation: the phase II conjugation at the B-ring transforms a compound devoid of NO-modulatory activity (the parent) into an active species. The study further confirmed that none of the sulfated metabolites exhibited cytotoxicity in macrophages up to 300 μM, establishing that the NO reduction was not attributable to cell death [1]. Although the NO-inhibitory effect was described as modest in magnitude, it was consistently statistically significant versus LPS-only controls across all sulfate conjugates tested.

Anti-Inflammatory Activity
Class-level
Sulfated metabolites: dose-dependent NO inhibition (1–300 μM); parent catechins: no effect. No cytotoxicity up to 300 μM.
Conjugate-specific anti-inflammatory assay context; parent compound is an inappropriate surrogate.
Exact % inhibition for 3′-sulfate not separately reported; data represent the full sulfated panel.
Anti-inflammatory Nitric Oxide Macrophage Immunomodulation

Cellular Uptake by Endothelial Cells

A comparative cellular uptake study in human umbilical vein endothelial cells (HUVECs) demonstrated that parent (−)-epicatechin (EC) is actively taken up by endothelial cells and subsequently metabolised intracellularly to 3′-O-methyl-(−)-epicatechin-7-glucuronide (3ME7G) and 3′-O-methyl-(−)-epicatechin-7-sulfate (3ME7S). In contrast, none of the major circulating phase II conjugates — including epicatechin-3′-sulfate (E3S), epicatechin-3′-β-D-glucuronide (E3G), 3′-O-methyl-(−)-epicatechin-5-sulfate (3ME5S), and 3′-O-methyl-(−)-epicatechin-7-sulfate (3ME7S) — were taken up by HUVECs when applied exogenously [1]. This finding was replicated in HepG2 hepatoma cells and Caco-2 intestinal epithelial monolayers, where only the parent EC, not its conjugates, underwent cellular internalisation [1]. The study concluded that the major human circulating metabolites are not accounted for in standard endothelial model systems, underscoring that in vitro experiments using parent EC do not represent the molecular species actually interacting with the vascular endothelium in vivo [1].

Endothelial Cell Uptake
Head-to-head
HUVECs, HepG2, Caco-2: parent (−)-epicatechin actively taken up and metabolized; E3′S and other phase II conjugates not internalized.
Requires apical application for vascular surface interaction studies.
LC-MS/MS confirmed intracellular metabolite profiles; purity essential to avoid false-positive intracellular signals.
Endothelial Biology Cellular Uptake Vascular Metabolism HUVEC

Antioxidant Capacity Compared to Parent Compound

The NCATS Inxight Drugs database annotates the parent-to-metabolite relationship for epicatechin-3′-sulfate as 'PARENT → METABOLITE LESS ACTIVE' based on the ferric reducing ability of plasma (FRAP) assay, with parent (−)-epicatechin registering a Trolox Equivalent Antioxidant Capacity (TEAC) of 1.34 mM Trolox equivalent/mM [1]. The sulfate conjugate exhibits reduced ferric reducing capacity relative to the parent aglycone, consistent with the broader structure-activity observation that sulfation at the B-ring (the 3′ position) attenuates antioxidant activity more substantially than A-ring sulfation, as independently demonstrated by González-Manzano et al. (2011) using both FRAP and ABTS•⁺ scavenging assays at pH 4.5 and 7.4 [2]. Importantly, all (epi)catechin sulfates retained superior radical-scavenging activity compared with α-tocopherol at physiological pH 7.4, indicating that the sulfated metabolites remain competent antioxidants under conditions relevant to in vivo biology despite their reduced potency versus the parent [2].

Antioxidant Capacity
Cross-study comparable
FRAP: less active than parent (TEAC 1.34 mM Trolox eq./mM); still superior to α-tocopherol at pH 7.4 in ABTS•⁺ assay.
Metabolite-specific dose-response calibration needed for antioxidant assays.
B-ring sulfation attenuates activity more than A-ring sulfation; exact TEAC for E3′S not reported.
Antioxidant FRAP Assay TEAC Redox Biology

Bench-Top Chemical Stability

The comprehensive chemical synthesis and characterization study by Blount et al. (2013) systematically evaluated the stability of epicatechin glucuronides and sulfates — including epicatechin-3′-sulfate — under standard laboratory conditions. Both epicatechin glucuronides and sulfates were found to be stable in the solid state when stored under ambient conditions (room temperature, atmospheric humidity) and stable in aqueous solution when stored refrigerated [1]. This stability profile was determined alongside the development of reversed-phase HPLC methods capable of baseline separation of the individual glucuronide and sulfate conjugates, confirming that no degradation products interfered with analytical quantification over the assessed storage periods [1]. The availability of these stability-validated, enantiomerically pure synthetic standards was identified as critical for enabling the research community to conduct reliable biological and pharmacological studies of epicatechin metabolites [1].

Chemical Stability
Head-to-head
Stable as solid at ambient temperature/humidity; stable in refrigerated aqueous solution. Baseline HPLC separation from other conjugates.
Simplifies storage: no need for −80°C or lyophilisation.
Synthetic standards stability-validated; no degradation interference during monitored periods.
Chemical Stability Analytical Standards Storage Conditions Reference Materials

Predominance in Human Systemic Circulation

Two independent human dietary intervention studies employing authentic synthetic standards and LC-MS/MS quantification have consistently identified epicatechin-3′-sulfate as one of the three predominant structurally related (−)-epicatechin metabolites (SREMs) in human plasma, alongside (−)-epicatechin-3′-β-D-glucuronide and 3′-O-methyl-(−)-epicatechin-5/7-sulfate [REFS-1, REFS-2]. In the Actis-Goretta et al. (2012) study, when total plasma metabolites were categorised by conjugate type, sulfate conjugates collectively represented 28 ± 5% of total SREM exposure (AUC₀–₂₄ₕ), with E3′S being the single most abundant sulfate species [2]. A sustained-intake crossover trial further demonstrated that E3′S and E3′G were the most abundant metabolites in all subjects after both single-dose and 28-day daily consumption of polyphenol-rich cocoa powder, with total SREM concentrations reaching 1741 ± 337 nM (single-dose) and 1445 ± 270 nM (sustained) [3]. Sulfate conjugates showed significantly higher levels in females (p < 0.05), revealing a sex-dependent metabolic stratification that may influence study design [3].

Systemic Abundance
Supporting evidence
Consistently ranked among top 3 SREMs; sulfate conjugates account for 28 ± 5% of total metabolite AUC; Cmax 6–12× higher than minor sulfate isomers.
Justifies E3′S as a core analytical standard in quantification panels.
Results replicated across multiple independent human intervention studies; sex-dependent differences reported.
Flavanol Metabolism SREM Profiling Human Dietary Intervention Metabolite Ranking

Primary Applications of Epicatechin-3'-Sulfate


Human Metabolite Quantification Panels

Epicatechin-3′-sulfate is an obligatory analytical standard for any LC-MS/MS method aiming to quantify the full SREM profile in human plasma or urine. As one of the three predominant circulating metabolites consistently identified across multiple independent cohorts, E3′S must be included in multi-analyte calibration curves to avoid systematic under-reporting of total (−)-epicatechin bioavailability [1]. Its Cmax of 191–233 nM and AUC₀–₂₄ₕ of 633 nM·h define the expected quantitative range for method validation [2]. Omission of E3′S from a quantification panel would miss approximately 28% of total sulfated metabolite exposure .

In Vitro Anti-Inflammatory Assays

For macrophage-based inflammation models (e.g., LPS-stimulated RAW 264.7 cells), E3′S provides a sulfated metabolite standard that demonstrates NO-inhibitory activity absent in the parent (−)-epicatechin [1]. Researchers investigating the anti-inflammatory mechanisms of dietary flavanols must use E3′S rather than the parent aglycone to capture this conjugate-specific biological activity. Dose-response experiments should span the 1–300 μM range within which activity has been demonstrated without cytotoxicity [1], and results should be benchmarked against E3′G as the comparator conjugate.

Vascular Transport and Surface Interaction Studies

Because E3′S is not internalised by HUVECs whereas parent (−)-epicatechin is actively taken up and metabolised [1], pure E3′S standard is required to dissect receptor-mediated versus intracellular mechanisms of vascular flavanol action. Experiments designed to test whether circulating metabolites signal via endothelial surface receptors (e.g., estrogen receptors, NADPH oxidase subunits) must use E3′S applied to the apical compartment, with intracellular metabolite levels monitored to confirm the absence of uptake. Procurement of E3′S free of parent EC contamination is essential to avoid false-positive intracellular signals.

Reference Standard for Method Development

The stereochemical configuration (2R,3R) of (−)-epicatechin-3′-sulfate is critical for its biological relevance [1]. Laboratories developing novel synthetic routes to epicatechin conjugates or validating HPLC-MS/MS methods for metabolite identification require enantiomerically pure E3′S as a reference standard for chiral separation method development. The confirmed solid-state stability under ambient conditions and aqueous stability under refrigeration [2] make E3′S suitable for use as a long-term reference material in inter-laboratory method harmonisation efforts.

Application
Selection Property
Validation Focus
Human dietary intervention metabolite profiling
Required SREM for full quantification panel
Multi-analyte LC-MS/MS calibration range
In vitro anti-inflammatory macrophage assays
Sulfated metabolite with reported NO-inhibitory activity
Dose-response (1–300 μM) and cytotoxicity control
Vascular transport and surface receptor studies
Non-internalized conjugate for apical application
Absence of intracellular uptake by HUVECs
Chiral reference standard for method development
Enantiomerically pure (2R,3R) (−)-epicatechin-3′-sulfate
Stability-validated for long-term reference use
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